N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-(2,4-dichlorophenoxy)acetamide
Description
The compound N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-(2,4-dichlorophenoxy)acetamide features a benzodioxole moiety (methylenedioxyphenyl group), a 2-hydroxypropyl chain, and a 2,4-dichlorophenoxyacetamide backbone. The benzodioxole group is known for enhancing metabolic stability and receptor binding in pharmaceuticals, while the 2-hydroxypropyl substituent may improve solubility through hydrogen bonding .
Properties
IUPAC Name |
N-[2-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]-2-(2,4-dichlorophenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2NO5/c1-18(23,11-2-4-15-16(6-11)26-10-25-15)9-21-17(22)8-24-14-5-3-12(19)7-13(14)20/h2-7,23H,8-10H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVYVNWSPAIIVAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)COC1=C(C=C(C=C1)Cl)Cl)(C2=CC3=C(C=C2)OCO3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-(2,4-dichlorophenoxy)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's structure, synthesis, biological activity, and mechanisms of action, supported by relevant data and case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a benzo[d][1,3]dioxole moiety and a dichlorophenoxy group. Its molecular formula is , with a molecular weight of 404.27 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Benzo[d][1,3]dioxole Moiety : This can be achieved through the cyclization of catechol derivatives with formaldehyde under acidic conditions.
- Introduction of Hydroxypropyl Group : The intermediate is reacted with an epoxide like propylene oxide in the presence of a base.
- Acetamide Formation : The final step involves coupling with 2,4-dichlorophenoxyacetic acid to form the acetamide structure.
Anticancer Activity
Several studies have investigated the anticancer properties of compounds related to this compound. For instance:
- Cell Line Studies : The compound exhibited significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The IC50 values indicate effective inhibition of cell proliferation at low concentrations.
Antimicrobial Activity
The compound has also shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria:
- Disc Diffusion Method : Inhibition zones were measured for various bacterial strains, demonstrating effective antibacterial properties.
| Bacterial Strain | Inhibition Zone (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 20 | |
| Escherichia coli | 18 | |
| Pseudomonas aeruginosa | 15 |
The proposed mechanism of action for this compound includes:
- Enzyme Inhibition : It may inhibit specific enzymes involved in cancer cell proliferation and bacterial metabolism.
- Interaction with Receptors : The benzo[d][1,3]dioxole moiety is thought to interact with hydrophobic pockets in proteins, while the hydroxypropyl group can form hydrogen bonds with amino acids.
- Impact on Signaling Pathways : By modulating pathways such as the arachidonic acid pathway through COX inhibition, it may reduce inflammation and tumor growth.
Case Studies
- Breast Cancer Study : A study involving MCF-7 cells treated with varying concentrations of the compound showed a dose-dependent reduction in cell viability, indicating its potential as an anticancer agent.
- Antibacterial Efficacy : In clinical microbiology settings, the compound was tested against resistant strains of bacteria, demonstrating significant activity that could be leveraged in therapeutic applications.
Comparison with Similar Compounds
Structural and Functional Analysis
Molecular Conformations and Hydrogen Bonding
N-Substituted 2-arylacetamides, such as those in , exhibit planar amide groups and variable dihedral angles between aromatic rings. For example, 2-(3,4-dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide forms hydrogen-bonded dimers (R22(10) type), which stabilize crystal structures and influence solubility . The target compound’s hydroxypropyl group may similarly enhance intermolecular hydrogen bonding, improving bioavailability compared to non-polar analogs.
Data Table: Key Comparative Properties
Research Findings and Implications
- Bioactivity : The benzodioxole group in the target compound may enhance binding to auxin receptors or mammalian targets compared to pyridine (Compound 533) or indole (KCH-1521) substituents .
- Solubility : The 2-hydroxypropyl chain likely improves aqueous solubility over lipophilic analogs like 519018-25-8, which lacks polar groups .
- Synthetic Flexibility : Modular synthesis routes (e.g., carbodiimide coupling) allow rapid diversification of acetamide derivatives for structure-activity relationship studies .
Q & A
Q. How does the compound’s stability vary under different storage conditions?
- Methodological Answer :
- Accelerated stability studies : Expose to 40°C/75% RH for 6 months and monitor degradation via HPLC .
- Light sensitivity testing : Use UV-vis spectroscopy to assess photodegradation rates .
- Recommendation : Store at -20°C in amber vials under inert atmosphere for long-term stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
